

# 2-(Furan-2-yl)benzaldehyde CAS 16191-32-5 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Furan-2-yl)benzaldehyde

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An In-Depth Technical Guide to **2-(Furan-2-yl)benzaldehyde** (CAS 16191-32-5): Properties, Synthesis, and Applications

## Introduction

**2-(Furan-2-yl)benzaldehyde**, identified by CAS Number 16191-32-5, is a bifunctional aromatic aldehyde that incorporates both a phenyl and a furan ring system.<sup>[1]</sup> This unique structural arrangement, with the furan moiety positioned ortho to the aldehyde group, imparts a distinct reactivity profile, making it a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key starting material for the construction of complex heterocyclic scaffolds and novel molecular architectures.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2-(Furan-2-yl)benzaldehyde** are foundational to its application in synthetic chemistry. The compound typically presents as a light yellow to brown clear liquid.<sup>[1]</sup> A summary of its key properties is provided in the table below.

Table 1: Physicochemical Properties of **2-(Furan-2-yl)benzaldehyde**

Property	Value	Reference(s)
CAS Number	<b>16191-32-5</b>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	172.18 g/mol	<a href="#">[3]</a>
IUPAC Name	2-(furan-2-yl)benzaldehyde	<a href="#">[3]</a>
Appearance	Light yellow to brown clear liquid	<a href="#">[1]</a>
Boiling Point	301.8°C at 760 mmHg	<a href="#">[4]</a>
Density	1.154 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	99.2°C	<a href="#">[4]</a>
XLogP3-AA	2.1	<a href="#">[3]</a>
InChI Key	BJGHSPJMFHHOCJ-UHFFFAOYSA-N	<a href="#">[3]</a>

| SMILES | C1=CC=C(C(=C1)C=O)C2=CC=CO2 |[\[3\]](#) |

## Spectroscopic Characterization

While full spectral data sets are typically provided by the vendor upon purchase, the structure of **2-(Furan-2-yl)benzaldehyde** allows for the confident prediction of its key spectroscopic features.[\[5\]](#)

- <sup>1</sup>H NMR: The proton spectrum would be characterized by a distinct singlet for the aldehydic proton in the downfield region ( $\delta$  9.5-10.5 ppm). A complex multiplet pattern in the aromatic region ( $\delta$  7.0-8.0 ppm) would correspond to the protons on the benzene and furan rings.
- <sup>13</sup>C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon around 190-200 ppm.[\[3\]](#) Additional signals will be present in the aromatic region (110-160 ppm) for the carbons of the two rings.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around  $1690\text{-}1715\text{ cm}^{-1}$ . C-H stretching vibrations for the aromatic rings will appear around  $3000\text{-}3100\text{ cm}^{-1}$ , and C-O-C stretching of the furan ring will be observed near  $1000\text{-}1300\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ( $M^+$ ) at  $m/z = 172$ , corresponding to the molecular weight of the compound.

## Synthesis and Mechanistic Considerations

The synthesis of **2-(Furan-2-yl)benzaldehyde** is most effectively achieved through modern cross-coupling methodologies, which offer high selectivity and yields. The Suzuki-Miyaura cross-coupling reaction is a particularly robust and widely adopted method for forming the C-C bond between the furan and benzene rings.

## Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable pathway starting from commercially available precursors. The choice of a palladium catalyst, base, and solvent system is critical for achieving high conversion and minimizing side products.

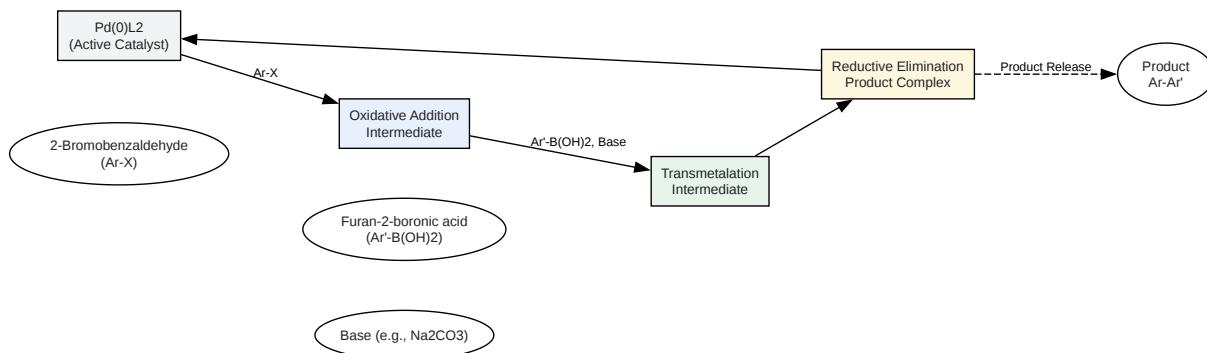
### Step-by-Step Methodology:

- Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 eq).
- Reagent Addition: Add a suitable base, typically an aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ , 2.0 M, 3.0 eq) or potassium carbonate ( $\text{K}_2\text{CO}_3$ ).
- Solvent System: Introduce a degassed solvent mixture. A common choice is a biphasic system of toluene and water (e.g., 4:1 v/v) to facilitate both the organic reaction and the dissolution of the inorganic base.
- Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically  $80\text{-}100^\circ\text{C}$ ) with vigorous stirring.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzaldehyde is consumed (typically 4-12 hours).
- Workup and Purification: Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **2-(Furan-2-yl)benzaldehyde**.

#### Causality in Experimental Design:

- Catalyst Choice:  $\text{Pd}(\text{PPh}_3)_4$  is selected for its reliability and effectiveness in a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
- Base: An inorganic base like  $\text{Na}_2\text{CO}_3$  is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate complex.
- Solvent: The biphasic solvent system ensures that both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt can interact effectively at the phase interface.



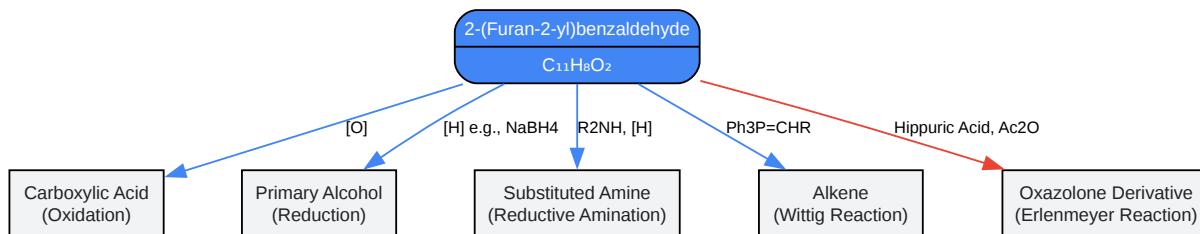
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis.

## Chemical Reactivity and Derivatization Potential

The reactivity of **2-(Furan-2-yl)benzaldehyde** is dominated by its aldehyde functional group, which serves as an electrophilic center for a multitude of synthetic transformations.

- **Nucleophilic Addition:** The aldehyde readily undergoes reactions with various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl to form secondary alcohols.
- **Condensation Reactions:** It is an excellent substrate for condensation reactions like the Wittig reaction (to form alkenes), Knoevenagel condensation, and aldol condensation.<sup>[6]</sup> These reactions are fundamental for extending the carbon skeleton.
- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted amines, a common motif in pharmaceuticals.
- **Oxidation and Reduction:** The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent. Conversely, it can be reduced to the primary alcohol with reducing agents such as sodium borohydride.
- **Furan Ring Reactivity:** The furan ring can participate in electrophilic aromatic substitution, although it is sensitive to strong acids. It can also act as a diene in Diels-Alder reactions under appropriate conditions.



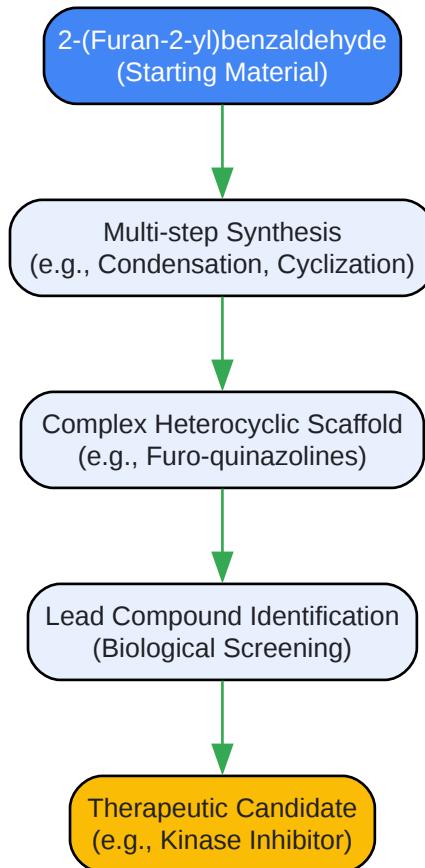
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Caption: Key reaction pathways for derivatizing **2-(Furan-2-yl)benzaldehyde**.

## Applications in Research and Development

The primary value of **2-(Furan-2-yl)benzaldehyde** lies in its role as a versatile intermediate for constructing more complex molecules with significant biological activity.[\[1\]](#)

- **Pharmaceutical Development:** It is a key building block for heterocyclic compounds, which form the core of many therapeutic agents.[\[1\]](#) The furan and benzaldehyde moieties can be elaborated into larger ring systems like quinazolines, benzofurans, and other fused systems that are prevalent in drug discovery.[\[7\]\[8\]](#) Furan-containing compounds are actively explored as potential anticancer, anti-inflammatory, and antimicrobial agents.[\[9\]](#)
- **Agrochemicals:** The structural motifs accessible from this compound are also relevant in the development of new pesticides and herbicides.[\[1\]](#)
- **Flavor and Fragrance Industry:** Its aromatic character makes it a useful component in the formulation of complex aromas and flavors.[\[1\]](#)



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Caption: Workflow from building block to therapeutic application.

## Safety, Handling, and Storage

Proper handling of **2-(Furan-2-yl)benzaldehyde** is essential due to its potential hazards. The following information is derived from available Safety Data Sheets (SDS).[\[10\]](#)

GHS Hazard Classification:

- Acute Toxicity: Harmful if swallowed or if inhaled (H302 + H332).[\[10\]](#)
- Skin Irritation: Causes skin irritation (H315).[\[10\]](#)
- Eye Irritation: Causes serious eye irritation (H319).
- Respiratory Irritation: May cause respiratory irritation (H335).
- Reproductive Toxicity: May damage the unborn child and is suspected of damaging fertility (H360Df).[\[10\]](#)
- Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[\[10\]](#)

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or under a chemical fume hood.[\[10\]](#)
- Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[\[11\]](#)
- Avoid inhalation of vapor or mist.[\[11\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[10\]](#)
- Take precautionary measures against static discharge.

Storage:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[[10](#)]
- For long-term stability, it is recommended to store at 0-8°C under an inert atmosphere, such as nitrogen.[[1](#)][[5](#)]

#### First Aid Measures:

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[[10](#)]
- Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[[10](#)]
- Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen and get medical attention.[[10](#)]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[[10](#)]

## Conclusion

**2-(Furan-2-yl)benzaldehyde** is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties, coupled with a rich and versatile reactivity profile centered on the aldehyde functional group, make it an indispensable tool for synthetic chemists. While its synthesis requires controlled conditions, established methods like the Suzuki coupling provide reliable access. Its primary application as a scaffold for complex, biologically active heterocycles underscores its value in drug discovery and agrochemical research. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health and environmental risks. For research professionals, a thorough understanding of this compound's characteristics is key to unlocking its full potential in the development of next-generation chemical entities.

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- To cite this document: BenchChem. [2-(Furan-2-yl)benzaldehyde CAS 16191-32-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098230#2-furan-2-yl-benzaldehyde-cas-16191-32-5-properties]

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